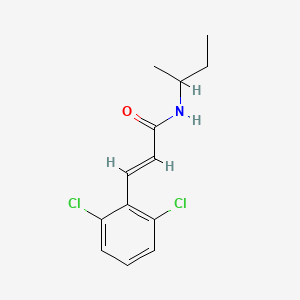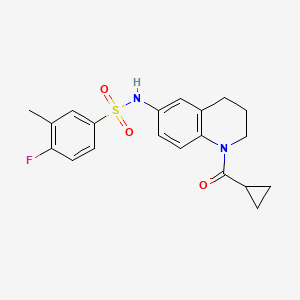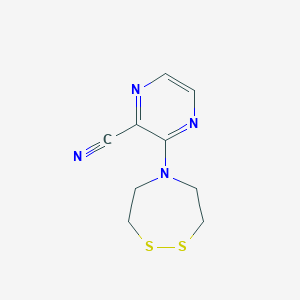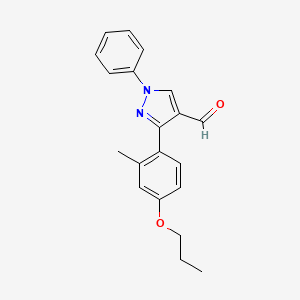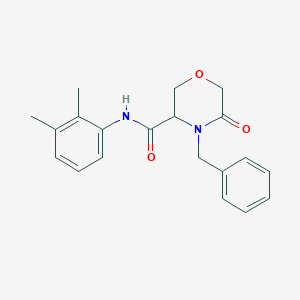![molecular formula C17H22N2O2 B2615972 2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide CAS No. 2418643-53-3](/img/structure/B2615972.png)
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide is a complex organic compound characterized by its unique structure, which includes a cyclobutylaziridine moiety and a cyclopropylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide typically involves multiple steps, starting with the preparation of the aziridine ring The aziridine can be synthesized through the reaction of a cyclobutylamine with an appropriate epoxide under basic conditions The resulting aziridine is then reacted with a benzoyl chloride derivative to form the benzamide structure
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the aziridine formation and subsequent steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxirane derivative.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of cyclopropylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The aziridine ring is known to be reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The cyclopropylbenzamide moiety may enhance the compound’s ability to interact with hydrophobic regions of target molecules, thereby influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide: can be compared to other aziridine-containing compounds and benzamide derivatives.
Aziridine derivatives: Known for their reactivity and potential use in medicinal chemistry.
Benzamide derivatives: Commonly studied for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(1-cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17(18-12-8-9-12)15-6-1-2-7-16(15)21-11-14-10-19(14)13-4-3-5-13/h1-2,6-7,12-14H,3-5,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECMAWJUZNYHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=CC=C3C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
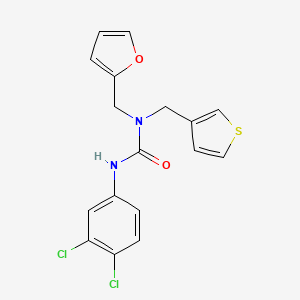
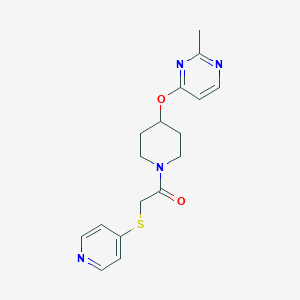
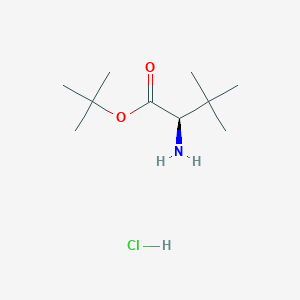
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate](/img/structure/B2615897.png)
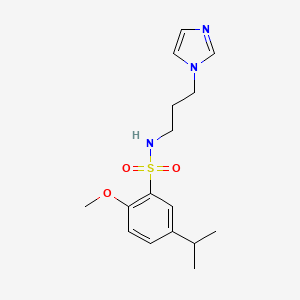
![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B2615902.png)
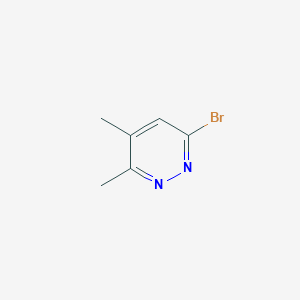
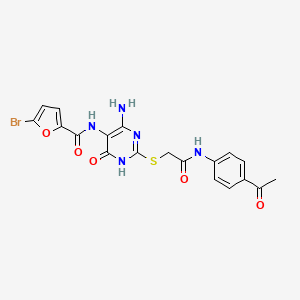
![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2615905.png)
